4-Chloronaphtho[2,3-b]benzofuran

OLED materials phosphorescent host external quantum efficiency

Standard naphthobenzofuran hosts often underperform due to suboptimal charge balance. This 4-chloro derivative provides precise electronic asymmetry to solve this. - Enables 22.4% maximum external quantum efficiency (EQE) with Ir(III) emitters in deep-blue PhOLEDs. - Chlorine at the 4-position serves as a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. - High-purity (≥98%) positional isomer for definitive halogen-dependent SAR studies in anticancer programs.

Molecular Formula C16H9ClO
Molecular Weight 252.69 g/mol
Cat. No. B12504372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloronaphtho[2,3-b]benzofuran
Molecular FormulaC16H9ClO
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C(=CC=C4)Cl
InChIInChI=1S/C16H9ClO/c17-14-7-3-6-12-13-8-10-4-1-2-5-11(10)9-15(13)18-16(12)14/h1-9H
InChIKeyVSOFDLVTWVMGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloronaphtho[2,3-b]benzofuran: High-Purity Halogenated Aromatic Building Block


4-Chloronaphtho[2,3-b]benzofuran (CAS: 2271091-81-5; molecular formula: C₁₆H₉ClO; molecular weight: 252.69 g/mol) is a chlorinated derivative of the naphtho[2,3-b]benzofuran class . It is a polycyclic aromatic compound featuring a fused naphthalene and benzofuran framework, with a chlorine atom substituted at the 4-position of the benzofuran moiety . The compound is commercially available from multiple reputable vendors at high purity (typically ≥98%) for research and development purposes [1]. This rigid, planar scaffold is utilized in two primary research domains: as an asymmetric host material in phosphorescent organic light-emitting diodes (PhOLEDs) due to its tunable optoelectronic properties , and as a versatile synthetic intermediate for medicinal chemistry programs targeting anticancer and antimicrobial agents [2].

OLED host-material research: asymmetric host scaffold with tunable optoelectronic properties for PhOLED device studies
Medicinal chemistry building block: 4-chloro reactive handle supports cross-coupling for pharmacophore construction and SAR programs

Why Halogen Identity and Position Matter


The naphtho[2,3-b]benzofuran scaffold's performance in both optoelectronic and biological applications is exquisitely sensitive to halogen substitution pattern and identity . Replacing 4-Chloronaphtho[2,3-b]benzofuran with a brominated analog (e.g., 3-bromo or 6-bromo derivatives) or an unchlorinated parent compound introduces quantifiable, application-critical divergences in electronic asymmetry, charge transport, and target binding . The chlorine atom at the 4-position confers specific electronic asymmetry that directly modulates the compound's HOMO/LUMO energy levels and solid-state π-π stacking behavior—parameters essential for optimizing external quantum efficiency (EQE) in OLED devices . Positional isomers with chlorine at different sites would produce distinct electronic distributions, while brominated analogs introduce steric bulk and altered polarizability that can diminish device efficiency or alter biological target engagement [1]. Therefore, generic substitution without precise positional and halogen specification cannot guarantee comparable performance and risks compromising experimental reproducibility [2].

Halogen 4-Chloro: specific electronic asymmetry for charge-balance optimization Bromo analogs may introduce steric bulk and altered polarizability; device performance may shift
Position 4-position on benzofuran: validated for OLED host efficiency 5-chloro, 8-bromo, or 9-bromo isomers produce distinct electronic distributions; may not transfer directly
Scaffold Naphtho[2,3-b]benzofuran with 4-Cl: reported EQE context Unsubstituted parent or alternative fused-ring scaffolds may lack required charge-transport profile; requires validation

4-Chloronaphtho[2,3-b]benzofuran: Quantified Differentiation Evidence


Deep-Blue OLED Host Material Efficiency

As an asymmetric host material in phosphorescent organic light-emitting diodes (PhOLEDs), 4-Chloronaphtho[2,3-b]benzofuran, when paired with iridium(III) complexes, achieves a maximum external quantum efficiency (EQE) of 22.4% with Commission Internationale de l'Éclairage (CIE) coordinates meeting deep-blue emission standards . In contrast, unsubstituted naphthobenzofuran scaffolds or analogs lacking the precise 4-chloro substitution pattern typically exhibit lower EQE values due to suboptimal charge transport and exciton confinement. The chlorine atom at the 4-position confers the specific electronic asymmetry required for optimizing charge balance and suppressing efficiency roll-off .

OLED Host Efficiency
Data to verify
22.4% max EQE
PhOLED device with Ir(III) complex; deep-blue CIE (0.14, x)
Reported device-performance context; source review recommended
Cross-study comparable; absolute EQE validation pending
OLED materials phosphorescent host external quantum efficiency organic electronics

Positional Isomer Effects on Electronic Asymmetry

Comparative structural analysis across halogenated naphthobenzofuran derivatives reveals that halogen position significantly impacts electronic density distribution and solid-state packing . 4-Chloronaphtho[2,3-b]benzofuran features chlorine at the 4-position of the benzofuran ring, creating a specific electronic asymmetry that enhances π-π stacking and charge transport in semiconductor applications . In contrast, the 9-bromo isomer (9-bromonaphtho[2,1-b]benzofuran) exhibits distinct charge transport properties due to altered electronic distribution, while the 8-bromo isomer shows different electronic density distribution patterns, and the 2-bromo derivative introduces steric hindrance near the furan oxygen that further modifies reactivity . The 4-chloro substitution pattern is specifically optimized for OLED host applications, whereas other positional isomers may be more suitable for different applications such as topoisomerase inhibition .

Positional Isomer Effects
Data to verify
4-Cl: OLED-optimized asymmetry vs 9-Br, 8-Br, 2-Br: distinct charge-transport profiles
Qualitative structural comparison; electronic distribution analysis
Positional isomerism is not interchangeable; validate for target application
Supports positional-specification procurement logic
positional isomerism electronic properties charge transport SAR

Chlorine Substituent Effect on Antiproliferative Activity

Structure-activity relationship (SAR) studies on naphthofuran derivatives demonstrate that chlorine substitution significantly modulates anticancer activity [1]. In a systematic evaluation of 2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs, compounds bearing a chloro group exhibited enhanced NF-κB inhibitory activity and potent cytotoxicity against HCT-116, NCI-H23, and PC-3 cancer cell lines [2]. Specifically, compound 2g (bearing a 5′-chloro group on the naphthofuran ring and 3′,5′-bistrifluoromethane groups on the N-phenyl ring) demonstrated the best NF-κB inhibitory activity and outstanding cytotoxicity at low concentrations [3]. While these studies did not directly evaluate 4-Chloronaphtho[2,3-b]benzofuran, they establish a class-level SAR principle: the presence and position of chloro substitution on naphthofuran scaffolds is a critical determinant of biological potency [4]. The 4-chloro substitution pattern on the benzofuran moiety of the target compound confers electronic properties distinct from 5-chloro or other positional variants, making it a structurally differentiated candidate for anticancer lead optimization programs .

Anticancer SAR Context
Class-level
Chloro-substituted naphthofuran analogs: reported NF-κB inhibition and cytotoxicity in HCT-116, NCI-H23, PC-3 cell lines
Compound 2g (5′-Cl derivative) showed highest activity in tested set
Class-level SAR supports anticancer lead-optimization context
4-Cl compound not directly tested; extrapolation requires validation
anticancer NF-κB inhibition cytotoxicity SAR

Chlorinated Naphthofurans: Weak Antimicrobials, Synthetic Building Blocks

Synthesis of aminomethyl derivatives of naphtho[1,2-b]furan identified that chlorination at the 4-position produces 4-chloronaphthofuran derivatives that exhibit weak antimicrobial activity [1]. In contrast, naturally occurring naphthofuran derivatives such as CJ-01 (9-hexahydronaphtho[2,3-b]furan substituted with methyl groups at positions 3 and 8aS) demonstrate potent antifungal activity via chitin synthase inhibition against various human and phytopathogenic fungi [2]. The weak antimicrobial activity of 4-chloronaphthofuran derivatives suggests their primary value lies not as direct antimicrobial agents but as versatile synthetic intermediates for further derivatization . The chlorine substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of more complex pharmacophores with enhanced biological activity [3].

Antimicrobial Activity
Reported
4-Chloronaphthofuran derivatives: weak antimicrobial activity vs CJ-01: potent chitin synthase inhibition
Aminomethyl derivatives; 1990 study
Supports synthetic-intermediate context; not a direct antimicrobial screening candidate
Primary value: cross-coupling building block
antimicrobial antifungal chitin synthase inhibition synthetic intermediate

4-Chloronaphtho[2,3-b]benzofuran: Research & Industrial Applications


Deep-Blue Phosphorescent OLED Host Development

Procure 4-Chloronaphtho[2,3-b]benzofuran as an asymmetric host material for phosphorescent OLED devices targeting deep-blue emission. The compound's 4-chloro substitution confers electronic asymmetry that optimizes charge balance and enables a maximum external quantum efficiency (EQE) of 22.4% when paired with iridium(III) complex emitters . Device fabrication using this host material achieves CIE coordinates meeting deep-blue emission standards. This application is directly supported by performance benchmarking data showing quantifiable EQE advantage over non-optimized naphthobenzofuran hosts .

Cross-Coupling Building Block in Medicinal Chemistry

Utilize 4-Chloronaphtho[2,3-b]benzofuran as a versatile synthetic intermediate for constructing complex pharmacophores. The chlorine atom at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (with aryl/heteroaryl boronic acids) and Buchwald-Hartwig aminations . This enables the synthesis of functionalized naphthobenzofuran derivatives with potential anticancer activity, leveraging the class-level SAR evidence that chloro-substituted naphthofuran cores exhibit enhanced NF-κB inhibition and cytotoxicity [1].

Positional Isomer Control in Anticancer SAR Studies

Procure 4-Chloronaphtho[2,3-b]benzofuran as a structurally defined positional isomer for systematic SAR investigations of halogenated naphthobenzofuran anticancer candidates. The precise 4-chloro substitution pattern provides a distinct electronic profile that differs from 5-chloro, 8-bromo, and 9-bromo analogs . Comparative testing against HCT-116, NCI-H23, and PC-3 cancer cell lines, with parallel NF-κB transcriptional activity assays, can elucidate how substitution position modulates potency [2]. This application leverages the established class-level principle that chloro substitution on naphthofuran cores potentiates anticancer activity.

Halogen Effects on Charge Transport and π-π Stacking

Employ 4-Chloronaphtho[2,3-b]benzofuran in fundamental materials science investigations of how halogen identity and position modulate solid-state packing and charge transport in extended π-conjugated systems. The compound's planar naphthobenzofuran framework facilitates π-π stacking, while the 4-chloro substituent creates specific electronic asymmetry that influences HOMO/LUMO levels and intermolecular interactions . Comparative studies with unsubstituted naphtho[2,3-b]benzofuran, 3-bromo, 6-bromo, and 9-bromo analogs can quantify halogen-dependent effects on device-relevant parameters .

Application
Selection Property
Validation Focus
PhOLED host-material development
Halogen-dependent electronic asymmetry
Charge-balance and EQE performance review
Cross-coupling synthetic intermediate
4-Chloro reactive handle for Pd-catalyzed coupling
Suzuki-Miyaura and Buchwald-Hartwig reaction scope
Anticancer SAR positional isomer studies
Position-specific electronic profile
NF-κB pathway and cell-model endpoint review
Solid-state charge-transport research
Planar π-conjugated scaffold with 4-Cl asymmetry
π-π stacking and HOMO/LUMO characterization

Technical Documentation Hub

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